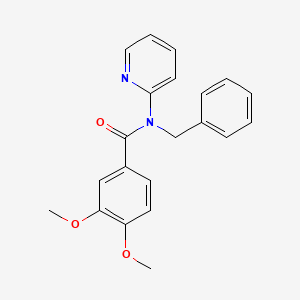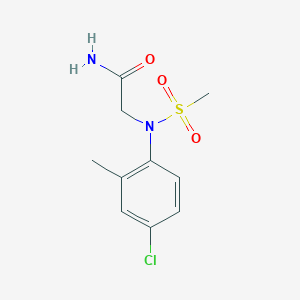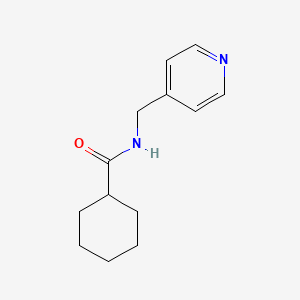
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide, also known as BPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPA is a pyridine-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. This compound may also exert its anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. Furthermore, this compound may exert its antifungal activity through the inhibition of fungal growth and the disruption of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Furthermore, this compound has been found to inhibit fungal growth and disrupt fungal cell membranes.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is toxic and should be handled with care. This compound is also expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide. One future direction is to investigate the mechanism of action of this compound in more detail. Another future direction is to investigate the potential of this compound as an anticancer agent in animal models. Furthermore, future research could investigate the potential of this compound as an anti-inflammatory and antifungal agent in vivo. Finally, future research could investigate the potential of this compound as a lead compound for the development of new drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be synthesized using various methods and has been found to exhibit anticancer, anti-inflammatory, and antifungal activity. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including investigating its mechanism of action in more detail, its potential as an anticancer, anti-inflammatory, and antifungal agent, and its potential as a lead compound for the development of new drugs.
Synthesis Methods
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide can be synthesized using various methods, including the reaction of 2-bromo-4-methylphenol with pyridine-4-carboxylic acid followed by acetylation. Another method involves the reaction of 2-bromo-4-methylphenol with pyridine-4-carboxylic acid hydrazide followed by acetylation. This compound can also be synthesized using other methods, such as Suzuki coupling and Buchwald-Hartwig amination.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-4-pyridinylacetamide has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been investigated for its potential as an anti-inflammatory agent. Furthermore, this compound has been found to exhibit antifungal activity against various fungal strains.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-2-3-13(12(15)8-10)19-9-14(18)17-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGVESVITARJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5750650.png)



![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)



![3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5750722.png)
![4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5750733.png)
![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)

